molecular formula C15H16N2O2 B14356322 4-(3-cyano-1H-indol-1-yl)butyl acetate CAS No. 91147-72-7

4-(3-cyano-1H-indol-1-yl)butyl acetate

Cat. No.: B14356322
CAS No.: 91147-72-7
M. Wt: 256.30 g/mol
InChI Key: RQAXAHOTUVJSAJ-UHFFFAOYSA-N
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Description

4-(3-Cyano-1H-indol-1-yl)butyl acetate (molecular formula: C₁₅H₁₆N₂O₂, molecular weight: 256.30 g/mol) is an indole derivative featuring a cyano group at position 3 of the indole ring and a butyl acetate chain at position 1.

Properties

CAS No.

91147-72-7

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

4-(3-cyanoindol-1-yl)butyl acetate

InChI

InChI=1S/C15H16N2O2/c1-12(18)19-9-5-4-8-17-11-13(10-16)14-6-2-3-7-15(14)17/h2-3,6-7,11H,4-5,8-9H2,1H3

InChI Key

RQAXAHOTUVJSAJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCN1C=C(C2=CC=CC=C21)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-cyano-1H-indol-1-yl)butyl acetate typically involves multiple steps. One common method starts with the preparation of the indole core, which can be achieved through the Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring .

Once the indole core is prepared, the cyano group can be introduced at the 3-position through a nucleophilic substitution reaction. This can be achieved by reacting the indole with a suitable cyano donor, such as cyanogen bromide, under basic conditions .

The final step involves the attachment of the butyl acetate group at the 4-position. This can be done through an esterification reaction, where the indole derivative is reacted with butyl acetate in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-(3-cyano-1H-indol-1-yl)butyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 4-(3-cyano-1H-indol-1-yl)butyl acetate involves its interaction with specific molecular targets and pathways. The cyano group and indole ring play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-(3-cyano-1H-indol-1-yl)butyl acetate with structurally related indole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Indole Positions) Key Functional Groups
This compound C₁₅H₁₆N₂O₂ 256.30 1: Butyl acetate; 3: Cyano Ester, nitrile
1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate C₁₂H₁₀BrClNO₃ 348.57 1: Acetyl; 3: Acetate; 4: Cl; 5: Br Halogens, ester
Ethyl N-(3-cyano-1H-indol-2-yl)formimidate C₁₂H₁₁N₃O 213.24 2: Formimidate ethyl; 3: Cyano Imino, nitrile
2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide C₁₁H₁₁N₃O₂ 217.23 1: Acetamide; 3: Hydroxyimino methyl Amide, oxime

Key Observations :

  • Halogenated Derivatives : The bromo and chloro substituents in 1-acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate increase molecular weight and may enhance electrophilic reactivity, making it suitable for cross-coupling reactions .
  • Cyanogroup Position: Ethyl N-(3-cyano-1H-indol-2-yl)formimidate shares the cyano group but at position 3, with a formimidate group at position 2.
  • Acetamide vs. Acetate: The acetamide group in 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide introduces hydrogen-bonding capacity, which correlates with antioxidant activity in studies .

Physicochemical Properties

Property This compound* Butyl Acetate Butyl Carbitol Acetate
Boiling Point (°C) ~250–280 (estimated) 126 246.7
Density (g/cm³) ~1.10–1.20 (estimated) 0.8825 0.979
Water Solubility Low (ester/nitrile hydrophobicity) 0.5 g/100 mL 6.5 g/100 g
Key Applications Pharmaceutical intermediates Solvent Industrial coatings

*Estimates based on structural analogs.

Insights :

  • The extended butyl chain in the target compound likely reduces water solubility compared to shorter-chain esters like butyl acetate .
  • The cyano group may increase thermal stability, as seen in related nitrile-containing indoles .

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